molecular formula C41H81NO4 B078295 (Methylimino)diethane-1,2-diyl distearate CAS No. 13998-76-0

(Methylimino)diethane-1,2-diyl distearate

Cat. No. B078295
CAS RN: 13998-76-0
M. Wt: 652.1 g/mol
InChI Key: TZMDJYBJDWYXPR-UHFFFAOYSA-N
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Description

“(Methylimino)diethane-1,2-diyl distearate” is a chemical substance with the molecular formula C41H81NO4 . It is also known by other names such as “(Methylimino)diethan-1,2-diyldistearat” and "Dioctadecanoic acid methyliminobis (2,1-ethanediyl) ester" . The exact mass and complexity rating of the compound are currently unknown.


Molecular Structure Analysis

The molecular structure of “(Methylimino)diethane-1,2-diyl distearate” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 652.08614 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Methylimino)diethane-1,2-diyl distearate” are not well-documented. The compound’s boiling point, melting point, and density are currently unknown .

Scientific Research Applications

  • Precision Chain-Walking Polymerization : α-Diimine nickel complexes are used as precatalysts for polymerization, resulting in polymers with high molecular weight and narrow molecular weight distribution. This method can create poly(1-propylpentan-1,5-diyl) with high regioselectivity (Wang et al., 2016).

  • Supramolecular Assemblies and Redox Modulation : Pyromellitic diimide-based cyclophane and related compounds demonstrate unique electroscopic and electrochemical properties. This includes reversible reduction processes and the formation of clathrate compounds with supramolecular assemblies (Kato et al., 2006).

  • Catalytic Activity for Olefin Oligomerization : Diimine ligands with [2.2]paracyclophanyl substituents can be used to form nickel complexes that catalyze the oligomerization of ethylene, leading to the formation of various hydrocarbons (Takeuchi et al., 2021).

  • Diethoxymethane as a Versatile Solvent : Diethoxymethane (DEM) shows promise as a process solvent in organic synthesis, especially for reactions involving sodium hydride and organolithium chemistry. It also has potential as an ethoxymethylating agent (Boaz & Venepalli, 2001).

  • Peptide-Metal Complex as an Asymmetric Catalyst : An acylic dipeptide ester serves as a chiral auxiliary in an asymmetric catalyst, demonstrating the potential for enantioselective syntheses (Mori Atsunori et al., 1991).

  • Ionic Liquid Medium for Oxidation Reactions : Basic ionic liquids like [Bmim]OH are efficient mediums for the oxidation of α-hydroxy ketone compounds and alcohols, indicating their utility in greener synthesis methods (Phungpis et al., 2022).

  • Chiral α-Diimine Nickel(II) Complexes for Ethylene Polymerization : New α-diimine nickel(II) catalysts with bulky chiral sec-phenethyl groups have been synthesized, showing high catalytic activity for ethylene polymerization and producing highly branched polyethylenes (Wang et al., 2013).

  • Cure Kinetics of Bismaleimide-Diamine Thermosets : The study of the cure kinetics of bismaleimide-diamine thermosets using near-infrared spectroscopy provides insights into the polymerization mechanism (Hopewell et al., 2000).

Safety And Hazards

“(Methylimino)diethane-1,2-diyl distearate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-[methyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-38-36-42(3)37-39-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-39H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMDJYBJDWYXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(C)CCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H81NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161206
Record name (Methylimino)diethane-1,2-diyl distearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylimino)diethane-1,2-diyl distearate

CAS RN

13998-76-0
Record name Methyldiethanolamine distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13998-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylimino)diethane-1,2-diyl distearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013998760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylimino)diethane-1,2-diyl distearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylimino)diethane-1,2-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Autayeu - 2010 - iris.unitn.it
Fast development of information and communication technologies made available vast amounts of heterogeneous information. With these amounts growing faster and faster, …
Number of citations: 7 iris.unitn.it

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